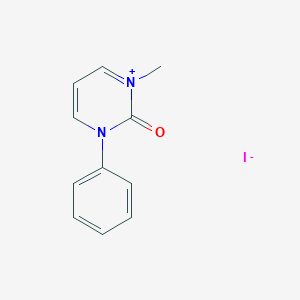
N-(Dianilinophosphoryl)-N-methylnitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dianilinophosphoryl)-N-methylnitrous amide is a complex organic compound that features both amide and phosphoryl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dianilinophosphoryl)-N-methylnitrous amide typically involves the reaction of dianilinophosphoryl chloride with N-methylhydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(Dianilinophosphoryl)-N-methylnitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted phosphoryl compounds.
Aplicaciones Científicas De Investigación
N-(Dianilinophosphoryl)-N-methylnitrous amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amide and phosphoryl compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving amides and phosphoryl groups.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N-(Dianilinophosphoryl)-N-methylnitrous amide exerts its effects involves the interaction of its functional groups with various molecular targets. The amide group can form hydrogen bonds with biological molecules, while the phosphoryl group can participate in phosphorylation reactions, influencing cellular signaling pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenylphosphoryl-N-methylnitrous amide
- N-(Diphenylphosphoryl)-N-methylnitrous amide
- N-(Dianilinophosphoryl)-N-ethylhydroxylamine
Uniqueness
N-(Dianilinophosphoryl)-N-methylnitrous amide is unique due to the presence of both dianilinophosphoryl and nitrous amide groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential use in various fields of research and industry make it a compound of significant interest.
Propiedades
Número CAS |
56252-50-7 |
|---|---|
Fórmula molecular |
C13H15N4O2P |
Peso molecular |
290.26 g/mol |
Nombre IUPAC |
N-dianilinophosphoryl-N-methylnitrous amide |
InChI |
InChI=1S/C13H15N4O2P/c1-17(16-18)20(19,14-12-8-4-2-5-9-12)15-13-10-6-3-7-11-13/h2-11H,1H3,(H2,14,15,19) |
Clave InChI |
CMYHXBWSISVBJJ-UHFFFAOYSA-N |
SMILES canónico |
CN(N=O)P(=O)(NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


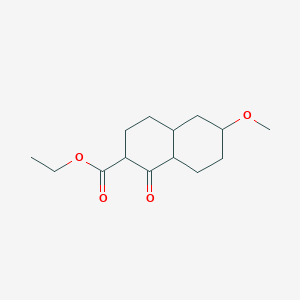
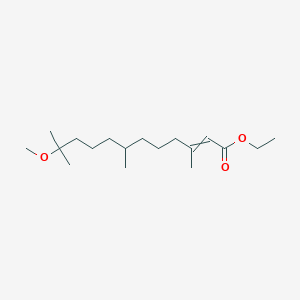
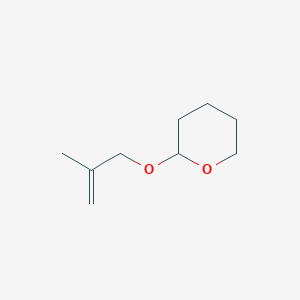
![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)
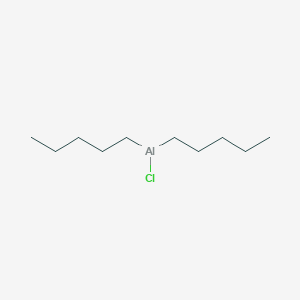

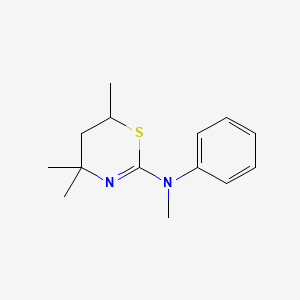
![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)

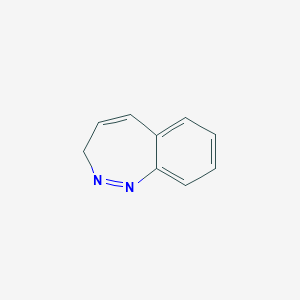
![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)
![N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642606.png)
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)
